molecular formula C25H22O5 B12470084 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate

Cat. No.: B12470084
M. Wt: 402.4 g/mol
InChI Key: SHWSQOUBSYDQBC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure, featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate can be achieved through a multi-step process involving the reaction of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminium chloride . This Friedel-Crafts acylation reaction forms the core structure, which is then further modified through additional reactions to introduce the methoxy and phenyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate apart from similar compounds is its specific combination of functional groups and aromatic rings, which confer unique chemical properties and potential applications. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 4-oxo-4-phenylbutanoate

InChI

InChI=1S/C25H22O5/c1-29-21-14-12-19(13-15-21)24(28)25(20-10-6-3-7-11-20)30-23(27)17-16-22(26)18-8-4-2-5-9-18/h2-15,25H,16-17H2,1H3

InChI Key

SHWSQOUBSYDQBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CCC(=O)C3=CC=CC=C3

Origin of Product

United States

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